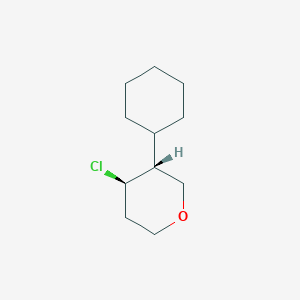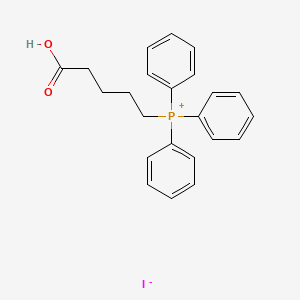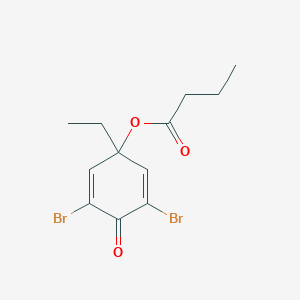![molecular formula C13H21FO4Si B14586022 Triethoxy[(4-fluorophenoxy)methyl]silane CAS No. 61463-97-6](/img/structure/B14586022.png)
Triethoxy[(4-fluorophenoxy)methyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy[(4-fluorophenoxy)methyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethoxy groups and a [(4-fluorophenoxy)methyl] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Triethoxy[(4-fluorophenoxy)methyl]silane typically involves the reaction of a suitable silicon precursor with 4-fluorophenol and an alkylating agent. One common method is the hydrosilylation of 4-fluorophenol with triethoxysilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The product is then purified through distillation or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Triethoxy[(4-fluorophenoxy)methyl]silane undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy groups can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form silanols and ethanol.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, forming carbon-silicon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides or amines in the presence of a base.
Hydrolysis: Water or aqueous acids.
Cross-Coupling Reactions: Palladium catalysts, often with ligands such as phosphines, under inert atmosphere.
Major Products Formed:
Substitution Reactions: Products include substituted silanes with different functional groups.
Hydrolysis: Silanols and ethanol.
Cross-Coupling Reactions: Organosilicon compounds with new carbon-silicon bonds.
Wissenschaftliche Forschungsanwendungen
Triethoxy[(4-fluorophenoxy)methyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of functionalized silanes and siloxanes. It is also employed in cross-coupling reactions to form carbon-silicon bonds.
Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism by which Triethoxy[(4-fluorophenoxy)methyl]silane exerts its effects is primarily through its ability to form stable silicon-oxygen and silicon-carbon bonds. The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds. This property is exploited in various applications, such as the formation of coatings and adhesives. The [(4-fluorophenoxy)methyl] group provides additional functionality, allowing for further chemical modifications and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Triethoxy[(4-trifluoromethyl)phenyl]silane: Similar structure but with a trifluoromethyl group instead of a fluorophenoxy group.
Triethoxysilane: Lacks the phenoxy group, making it less functionalized.
Methoxytriethoxysilane: Contains a methoxy group instead of a phenoxy group.
Uniqueness: Triethoxy[(4-fluorophenoxy)methyl]silane is unique due to the presence of the [(4-fluorophenoxy)methyl] group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with organic molecules, such as in drug delivery systems and advanced material synthesis.
Eigenschaften
CAS-Nummer |
61463-97-6 |
|---|---|
Molekularformel |
C13H21FO4Si |
Molekulargewicht |
288.39 g/mol |
IUPAC-Name |
triethoxy-[(4-fluorophenoxy)methyl]silane |
InChI |
InChI=1S/C13H21FO4Si/c1-4-16-19(17-5-2,18-6-3)11-15-13-9-7-12(14)8-10-13/h7-10H,4-6,11H2,1-3H3 |
InChI-Schlüssel |
ISODHUHFCAXSSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](COC1=CC=C(C=C1)F)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B14585952.png)
![Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]-](/img/structure/B14585960.png)
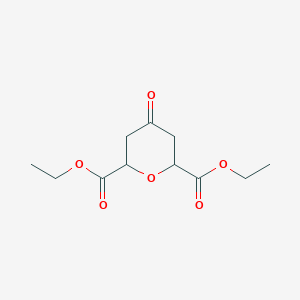
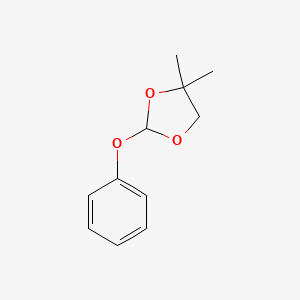
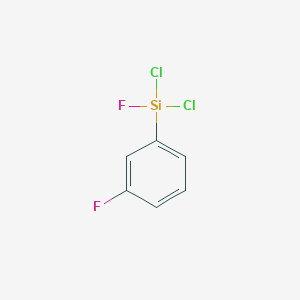
![N-Ethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14585988.png)
![1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14585989.png)
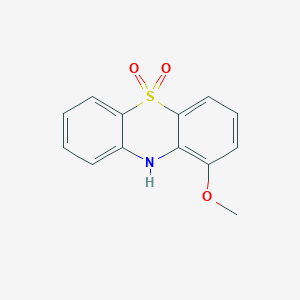
![1-[2-(2-Methylphenyl)butyl]-1H-imidazole](/img/structure/B14586002.png)
![[1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone](/img/structure/B14586010.png)
